molecular formula C4H5FN4O3S B2576212 3-Acetamido-1H-1,2,4-triazole-5-sulfonyl fluoride CAS No. 2166700-55-4

3-Acetamido-1H-1,2,4-triazole-5-sulfonyl fluoride

Cat. No.: B2576212
CAS No.: 2166700-55-4
M. Wt: 208.17
InChI Key: IWZGOWJQMLNOEI-UHFFFAOYSA-N
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Description

3-Acetamido-1H-1,2,4-triazole-5-sulfonyl fluoride is a heterocyclic compound with a unique structure. It belongs to the class of 1,2,4-triazoles, which are nitrogen-containing heterocycles. These compounds have diverse applications in pharmaceutical chemistry, agrochemistry, materials science, and organic catalysis. The presence of a triazole ring facilitates interactions with biological receptors, leading to various biological activities .


Synthesis Analysis

Several synthetic methods exist for producing 1,2,4-triazole-containing compounds. One notable approach involves using 3-amino-1,2,4-triazole as a key building block. This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions, leading to the synthesis of versatile 1,2,4-triazole heterocycles. Researchers continue to explore new and efficient methodologies for accessing novel 1,2,4-triazole-containing scaffolds, which could serve as valuable drug candidates .


Molecular Structure Analysis

The molecular structure of This compound comprises a triazole ring (either 1,2,3-triazole or 1,2,4-triazole) with an acetamido group and a sulfonyl fluoride moiety. These functional groups contribute to its pharmacological properties and interactions with biological targets .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole compounds involves multistep synthetic routes. Researchers have reported various methods for forming these scaffolds, including cyclization reactions, nucleophilic substitutions, and oxidative processes. For instance, the use of tert-butanol peroxide as an oxidant and ether as a solvent has been successful in obtaining 1,2,4-triazoles .

Scientific Research Applications

Metal-Free Synthesis of Functional 1-Substituted-1,2,3-Triazoles

A method for the synthesis of 1-substituted-1,2,3-triazoles using ethenesulfonyl fluoride (ESF) as a bench-stable acetylene-surrogate was developed. This metal-free protocol allows for the synthesis of these compounds under controlled acidic conditions, leading to triazolium sulfonyl fluoride salts. This process highlights the utility of sulfonyl fluoride reagents in the facile synthesis of triazoles, a core structure in many pharmacologically active compounds (Giel et al., 2019).

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles

This research outlines a regioselective synthesis approach for 4-fluorosulfonyl 1,2,3-triazoles using bromovinylsulfonyl fluoride. This method extends to the synthesis of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles, demonstrating the versatility of sulfonyl fluoride reagents in accessing a broad range of functionalized azole heterocycles that are challenging to synthesize through other methods (Thomas & Fokin, 2018).

Synthesis and Characterization of Triazole Derivatives for Cancer Research

The synthesis of unique 1,2,3-triazole derivatives was explored, assessing their cytotoxic activities against breast cancer cell lines (MDA-MB-231). This study demonstrates the potential of triazole derivatives synthesized through click chemistry in contributing to the development of new anticancer agents, showcasing the significance of triazole and sulfonyl fluoride chemistry in medicinal chemistry (Mohammed et al., 2019).

Liganding Functional Tyrosine Sites on Proteins

Research on sulfur-triazole exchange (SuTEx) chemistry reveals its utility in protein modification, highlighting the role of sulfur electrophiles activated by triazole as leaving groups. This technique enables the selective targeting of tyrosine sites on proteins, facilitating the discovery of chemical probes and advancing the field of chemical biology (Brulet et al., 2020).

Mechanism of Action

The pharmacophoric properties of 1,2,4-triazoles arise from their ability to engage in hydrogen bonding and dipole interactions with biological receptors. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects. Their unique structure allows them to interact with enzymes and receptors, making them promising drug candidates .

Properties

IUPAC Name

3-acetamido-1H-1,2,4-triazole-5-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4O3S/c1-2(10)6-3-7-4(9-8-3)13(5,11)12/h1H3,(H2,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZGOWJQMLNOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166700-55-4
Record name 5-acetamido-4H-1,2,4-triazole-3-sulfonyl fluoride
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